cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 28814-72-4
VCID: VC7804659
InChI: InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1
SMILES: C(CO)C1C(=O)NC(C(=O)N1)CCO
Molecular Formula: C8H14N2O4
Molecular Weight: 202.21 g/mol

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

CAS No.: 28814-72-4

Cat. No.: VC7804659

Molecular Formula: C8H14N2O4

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione - 28814-72-4

Specification

CAS No. 28814-72-4
Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
IUPAC Name (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Standard InChI InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1
Standard InChI Key YCISBBFTTVKSNK-WDSKDSINSA-N
Isomeric SMILES C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO
SMILES C(CO)C1C(=O)NC(C(=O)N1)CCO
Canonical SMILES C(CO)C1C(=O)NC(C(=O)N1)CCO

Introduction

Structural Characteristics

Molecular Architecture

The compound features a six-membered piperazine-2,5-dione ring with two hydroxyethyl substituents at the 3 and 6 positions in a cis configuration. The stereochemistry is critical, as the spatial arrangement of the hydroxyethyl groups influences solubility, reactivity, and biological interactions . X-ray crystallography of analogous DKPs reveals that the cis conformation stabilizes intramolecular hydrogen bonds between the hydroxyl groups and the diketopiperazine carbonyl oxygen, enhancing structural rigidity.

Key Structural Data

PropertyValue
CAS Number28814-72-4
Molecular FormulaC8_8H14_{14}N2_2O4_4
Molecular Weight202.21 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
Hazard CodesXi (Irritant)

The hydroxyethyl groups confer hydrophilicity, distinguishing this compound from hydrophobic DKPs like 3,6-diisopropylpiperazine-2,5-dione.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves cyclization of linear dipeptide precursors. A representative method includes:

  • Condensation Reaction: L-serine or L-threonine derivatives are reacted with 2-hydroxyethylamine under dehydrating conditions.

  • Cyclization: The linear intermediate undergoes intramolecular cyclization in refluxing acetonitrile or toluene, catalyzed by triethylamine.

  • Purification: Recrystallization or chromatography yields the cis isomer with >98% enantiomeric excess .

Optimized Reaction Conditions

ParameterValue
SolventAcetonitrile
Temperature80–100°C
CatalystTriethylamine
Yield70–85%
Purity (HPLC)≥98%

Industrial-Scale Manufacturing

Industrial protocols prioritize cost-effectiveness and scalability. Continuous-flow reactors are employed to enhance reaction efficiency, with in-line purification systems ensuring consistent quality .

Physicochemical Properties

Solubility and Stability

The compound exhibits high water solubility (>50 mg/mL at 25°C) due to its hydroxyethyl groups, making it suitable for aqueous formulations. Stability studies indicate no degradation under ambient storage for 12 months, though prolonged exposure to light or moisture should be avoided .

Spectroscopic Characterization

  • NMR: 1^1H NMR (DMSO-d6_6): δ 3.5–4.5 ppm (piperazine ring protons), δ 1.2–1.6 ppm (hydroxyethyl -CH2_2-) .

  • IR: Strong absorption at 1680 cm1^{-1} (C=O stretch), 3300 cm1^{-1} (O-H stretch).

  • LC-MS: [M+H]+^+ peak at m/z 203.1 .

Biological Activities

Antimicrobial Properties

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione demonstrates moderate activity against Gram-positive bacteria, including Bacillus subtilis (MIC = 64 µg/mL). The mechanism likely involves disruption of cell membrane integrity via hydrogen bonding with phospholipid head groups.

Enzyme Inhibition

Preliminary studies suggest inhibition of serine proteases, with IC50_{50} values in the micromolar range. The hydroxyethyl groups may interact with the enzyme’s catalytic triad, mimicking peptide substrates.

Applications in Drug Development

As a Protein Degrader Building Block, this compound is utilized in proteolysis-targeting chimeras (PROTACs). Its hydrophilicity improves cellular uptake compared to hydrophobic analogs, enhancing degradation efficiency .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
3,6-Diisopropylpiperazine-2,5-dioneIsopropyl groupsLower solubility, higher lipophilicity
cis-3,6-Bis(hydroxyethyl)DKPHydroxyethyl groupsEnhanced solubility, enzyme interaction
1,4-Diacetylpiperazine-2,5-dioneAcetyl groupsReduced bioactivity, metabolic instability

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of hydroxyethyl chain length to optimize bioactivity.

  • Drug Delivery Systems: Exploiting hydrophilicity for nanoparticle-based therapeutics.

  • Targeted Degradation: Designing PROTACs with improved pharmacokinetic profiles.

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